4-Hydroxy Nisoldipine-d6
Description
Properties
CAS No. |
1189945-12-7 |
|---|---|
Molecular Formula |
C20H24N2O7 |
Molecular Weight |
410.456 |
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3 |
InChI Key |
MOZPKZYMNVFLSU-LIJFRPJRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Synonyms |
2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-Hydroxy-2-methylpropyl) Ester 5-Methyl Ester-d6; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Route A: Deuteration Followed by Hydroxylation
-
Deuterate nisoldipine using the protocol in Section 1.
-
Hydroxylate the deuterated intermediate via enzymatic or chemical methods.
-
Advantage: Deuteration avoids interference from hydroxyl group reactivity.
-
Challenge: Hydroxylation may require protection/deprotection steps to preserve deuterium labels.
-
Route B: Hydroxylation Followed by Deuteration
-
Synthesize 4-hydroxy nisoldipine via hypothesized pathways.
-
Deuterate the hydroxylated compound under modified conditions.
-
Modification: Reduce reaction temperature to 50°C to prevent dehydration of the hydroxyl group.
-
Comparative studies on nifedipine analogs indicate Route A achieves higher deuterium retention (98.2% vs. 94.5% for Route B), though substrate-specific variations necessitate empirical validation.
Reaction Optimization and Critical Parameters
Solvent System
Temperature and Duration
| Parameter | Optimal Range | Deuteration Efficiency |
|---|---|---|
| Temperature | 55–60°C | 95–98% |
| Reaction Time | 160–170 hrs | 97.5% |
| Post-Deuteration pH | 7.0–7.5 | Prevents degradation |
Prolonged heating beyond 180 hours risks racemization of the dihydropyridine ring, reducing enantiomeric purity.
Purification and Analytical Characterization
Lyophilization and Chromatography
Post-deuteration, the crude product undergoes:
Spectroscopic Validation
Chemical Reactions Analysis
4-Hydroxy Nisoldipine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy Nisoldipine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmaceutical Research: It is used to develop and evaluate new drug formulations, such as solid dispersion-based sublingual films to improve drug dissolution and bioavailability.
Metabolic Studies: It is used in metabolic research to study the pathways and mechanisms of drug metabolism.
Mechanism of Action
4-Hydroxy Nisoldipine-d6, like Nisoldipine, is a calcium channel blocker. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Comparison with Similar Compounds
Deuterated Analogs of Nisoldipine Metabolites
Key deuterated derivatives include:
| Compound Name | CAS Number | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Hydroxy Nisoldipine-d6 | 1189945-12-7 | Para-hydroxy, deuterated methyl groups | ~386.43 (estimated) |
| 4-Acetoxynisoldipine-D6 | 1189672-21-6 | Acetoxy group replacing hydroxyl, deuterated | ~428.45 (estimated) |
| Dehydro Nisoldipine-d6 | N/A | Dehydrogenated dihydropyridine ring | ~382.41 (estimated) |
Non-Deuterated Nisoldipine-Related Compounds
highlights pharmacopeial reference standards for nisoldipine degradation products:
- This structural alteration likely reduces bioactivity due to loss of aromaticity .
Substituent Position and Activity Relationships
, though focused on β-nitrostyrenes, provides insights into the role of substituent positions in bioactive compounds:
- Para vs. Meta Hydroxy Substitution : In β-nitrostyrenes, para-hydroxy substitution (e.g., Compound 18, IC50 = 55.66 nM) enhanced anti-leishmanial activity compared to meta-substitution (Compound 21, IC50 = 28.42 µM) . This suggests that the para-hydroxy group in this compound may optimize steric and electronic interactions in biological systems.
- Methyl/Ethyl Substitution : β-ethyl substitution in Compound 18 improved activity over β-methyl analogs (e.g., Compound 17, IC50 = 39.36 µM). For nisoldipine derivatives, alkyl substitutions on the ester groups (e.g., isobutyl in Related Compound C) influence metabolic stability and receptor affinity .
Deuterium Isotope Effects
The kinetic isotope effect from deuterium in this compound slows metabolic degradation, prolonging its half-life compared to non-deuterated 4-hydroxy nisoldipine. This property is critical for its use in tracer studies, contrasting with analogs like 4-acetoxynisoldipine-D6, where the acetoxy group may undergo faster enzymatic hydrolysis .
Pharmacological and Analytical Considerations
- Metabolic Stability : The hydroxyl group facilitates Phase II conjugation (e.g., glucuronidation), whereas deuterium substitution mitigates oxidative metabolism .
- Analytical Utility: Its isotopic purity minimizes interference in LC-MS/MS assays, unlike non-deuterated analogs like dehydro nisoldipine-d6, which may co-elute with endogenous metabolites .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
